molecular formula C19H22N4S B2778228 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione CAS No. 440334-13-4

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione

Cat. No.: B2778228
CAS No.: 440334-13-4
M. Wt: 338.47
InChI Key: WMCUXLWSUIQCFW-UHFFFAOYSA-N
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Description

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which combines a quinazoline core with an ethylanilino group, making it a subject of interest in various fields of study.

Preparation Methods

The synthesis of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ringIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2-thione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylanilino group can be replaced with other nucleophiles under appropriate conditions.

Scientific Research Applications

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research has indicated its potential use in the treatment of certain diseases, owing to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione can be compared with other similar compounds, such as:

    1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester: This compound shares a similar ethylanilino group but differs in its core structure, which includes a cyclobutenyl and piperidinecarboxylic acid ester.

    Other quinazoline derivatives: These compounds may have different substituents on the quinazoline ring, leading to variations in their chemical and biological properties.

Properties

CAS No.

440334-13-4

Molecular Formula

C19H22N4S

Molecular Weight

338.47

IUPAC Name

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C19H22N4S/c1-2-23(15-9-4-3-5-10-15)14-8-13-20-18-16-11-6-7-12-17(16)21-19(24)22-18/h3-7,9-12H,2,8,13-14H2,1H3,(H2,20,21,22,24)

InChI Key

WMCUXLWSUIQCFW-UHFFFAOYSA-N

SMILES

CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

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